molecular formula C23H26N4O2 B5965880 N-(3-indol-1-ylpropyl)-6-oxo-1-(pyridin-2-ylmethyl)piperidine-3-carboxamide

N-(3-indol-1-ylpropyl)-6-oxo-1-(pyridin-2-ylmethyl)piperidine-3-carboxamide

Cat. No.: B5965880
M. Wt: 390.5 g/mol
InChI Key: KLOATCQBOWVXAC-UHFFFAOYSA-N
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Description

N-(3-indol-1-ylpropyl)-6-oxo-1-(pyridin-2-ylmethyl)piperidine-3-carboxamide is a complex organic compound that features an indole group, a piperidine ring, and a pyridine moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-indol-1-ylpropyl)-6-oxo-1-(pyridin-2-ylmethyl)piperidine-3-carboxamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Indole Derivative: Starting with an indole derivative, the propyl chain can be introduced through alkylation reactions.

    Piperidine Ring Formation: The piperidine ring can be synthesized via cyclization reactions involving appropriate precursors.

    Pyridine Introduction: The pyridine moiety can be attached through nucleophilic substitution or coupling reactions.

    Final Assembly: The final compound is assembled through amide bond formation, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow chemistry or batch reactors, with careful control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole or piperidine rings.

    Reduction: Reduction reactions could target the carbonyl group in the piperidine ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyridine or indole moieties.

Common Reagents and Conditions

    Oxidizing Agents: KMnO₄, CrO₃

    Reducing Agents: NaBH₄, LiAlH₄

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols

Major Products

The major products would depend on the specific reactions but could include oxidized or reduced derivatives, or substituted analogs with modified functional groups.

Scientific Research Applications

N-(3-indol-1-ylpropyl)-6-oxo-1-(pyridin-2-ylmethyl)piperidine-3-carboxamide could have applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying biological pathways or as a probe in biochemical assays.

    Medicine: Possible therapeutic applications, such as targeting specific receptors or enzymes.

    Industry: Use in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds with indole and piperidine structures can interact with neurotransmitter receptors, enzymes, or ion channels. The pyridine moiety might enhance binding affinity or selectivity.

Comparison with Similar Compounds

Similar Compounds

    N-(3-indol-1-ylpropyl)-6-oxo-1-(pyridin-2-ylmethyl)piperidine-3-carboxamide analogs: Compounds with slight modifications in the indole, piperidine, or pyridine groups.

    Other Indole Derivatives: Compounds like tryptamines or indole-3-carboxamides.

    Piperidine Derivatives: Compounds like piperidine-4-carboxamides.

Uniqueness

The unique combination of indole, piperidine, and pyridine moieties in this compound might confer specific biological activities or chemical properties not found in other compounds.

Properties

IUPAC Name

N-(3-indol-1-ylpropyl)-6-oxo-1-(pyridin-2-ylmethyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O2/c28-22-10-9-19(16-27(22)17-20-7-3-4-12-24-20)23(29)25-13-5-14-26-15-11-18-6-1-2-8-21(18)26/h1-4,6-8,11-12,15,19H,5,9-10,13-14,16-17H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLOATCQBOWVXAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(CC1C(=O)NCCCN2C=CC3=CC=CC=C32)CC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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